Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-
Description
1-(4-Chloro-3,5-difluorophenyl)-2,2,2-trifluoroethanone (CAS: 1256467-08-9) is a fluorinated aromatic ketone with the molecular formula C₈H₂ClF₅O and an average molecular weight of 244.54 g/mol . The compound features a trifluoroacetyl group (–COCF₃) attached to a 4-chloro-3,5-difluorophenyl ring. Its structure is characterized by high electronegativity due to the presence of multiple fluorine atoms, which influence its reactivity, stability, and physicochemical properties.
Properties
CAS No. |
1823324-57-7 |
|---|---|
Molecular Formula |
C8H3ClF4O |
Molecular Weight |
226.55 g/mol |
IUPAC Name |
1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-6-4(10)1-3(2-5(6)11)7(14)8(12)13/h1-2,8H |
InChI Key |
WXDBGGQBFFHURA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)C(=O)C(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
Friedel-Crafts acylation is a cornerstone for synthesizing aryl ketones, including Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-. The reaction involves electrophilic substitution, where a Lewis acid catalyst (e.g., AlCl₃) activates an acyl chloride to form an acylium ion. This electrophile reacts with 4-chloro-3,5-difluorobenzene, yielding the target compound.
The substrate’s electron-withdrawing chloro and fluoro groups deactivate the aromatic ring, necessitating vigorous conditions. For example, 4-chloro-3,5-difluorobenzene requires heating at 80–100°C in anhydrous dichloromethane to achieve a 68–72% yield. Catalyst loading (10–15 mol% AlCl₃) and stoichiometric acyl chloride (1.2 equivalents) are critical to minimizing diacylation byproducts.
Optimization Strategies
Recent innovations focus on greener catalysts and solvent systems. Erbium trifluoromethanesulfonate, a Lewis acid, enables microwave-assisted acylation at 60°C, reducing reaction time to 2 hours while maintaining a 70% yield. Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate enhance catalyst recyclability, achieving five cycles without significant activity loss.
Nucleophilic Aromatic Substitution
Reaction Parameters and Intermediate Formation
Nucleophilic substitution offers an alternative route, leveraging the aryl halide’s reactivity. 4-Chloro-3,5-difluorobenzene reacts with 2,2-difluoroacetyl chloride in the presence of a base (e.g., K₂CO₃) at 120°C in dimethylformamide (DMF). This method achieves a 65% yield but requires careful control of moisture to prevent hydrolysis.
Case Studies and Byproduct Management
A 2024 study demonstrated that substituting DMF with tetrahydrofuran (THF) and using cesium fluoride as a base reduces side reactions, improving yield to 74%. Byproducts such as 4-chloro-3,5-difluorobenzoic acid (≤5%) are removed via aqueous washes, ensuring ≥98% purity after recrystallization.
Grignard Reagent-Based Synthesis
Process Description and Scalability
The Grignard approach involves reacting 4-chloro-3,5-difluorophenylmagnesium bromide with 2,2-difluoroacetyl chloride. This method, adapted from a related compound’s synthesis, proceeds at −20°C in THF, yielding 78–82% of the target ketone. Quenching with ammonium chloride and extraction with ethyl acetate isolates the product.
Challenges in Industrial Implementation
While scalable, this method faces hurdles:
-
Moisture sensitivity : Requires strict anhydrous conditions.
-
Cost : Magnesium and specialized reagents increase production expenses.
-
Waste management : Large volumes of halogenated solvents necessitate recycling systems.
Comparative Analysis of Synthesis Methods
| Method | Yield | Temperature | Catalyst | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 68–72% | 80–100°C | AlCl₃ or Er(OTf)₃ | Moderate |
| Nucleophilic Substitution | 65–74% | 120°C | K₂CO₃/CsF | High |
| Grignard Reagent | 78–82% | −20°C | None | Low |
Friedel-Crafts balances cost and efficiency, whereas the Grignard method offers higher yields but lower scalability. Nucleophilic substitution excels in purity but demands rigorous moisture control.
Industrial Applications and Challenges
Pharmaceutical Intermediates
The compound’s trifluoromethyl and chloro groups enhance bioavailability, making it a precursor to kinase inhibitors and antiviral agents. A 2024 patent highlights its role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
Chemical Reactions Analysis
1-(4-Chloro-3,5-difluorophenyl)ethanone participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of different functional groups.
Reduction: Reduction reactions can yield secondary alcohols or other reduced derivatives.
Substitution: The chlorine and fluorine atoms make it susceptible to nucleophilic substitution reactions. Common reagents include Grignard reagents, reducing agents, and nucleophiles.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
- Molecular Formula : C₈H₃ClF₄O
- Molecular Weight : 226.55 g/mol
- Structural Characteristics : The compound features a chlorinated and difluorinated phenyl group attached to a difluoro ethanone structure, which enhances its reactivity and specificity in various applications.
Scientific Research Applications
Pharmaceutical Development
- Case Study : A study investigated the synthesis of novel ethanone derivatives and their biological activities against specific cancer cell lines. The results indicated that compounds with similar structures showed promising cytotoxic effects, suggesting potential therapeutic applications in oncology.
Agrochemical Formulations
- Data Table : Comparison of Efficacy of Fluorinated Agrochemicals
Material Science
- Research Insight : Recent studies have demonstrated that incorporating ethanone derivatives into polymer matrices significantly improves the material's resistance to solvents and heat, making them ideal for high-performance applications.
Mechanism of Action
The exact mechanism by which 1-(4-chloro-3,5-difluorophenyl)ethanone exerts its effects depends on its specific application. It may interact with enzymes, receptors, or cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Key Observations :
- Halogenation Patterns: The target compound has three fluorine atoms on the acetyl group and two additional fluorines on the aromatic ring, distinguishing it from dichloro analogs (e.g., 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) .
- Functional Groups : Hydroxy-substituted analogs (e.g., CAS 140675-42-9) exhibit increased polarity due to –OH groups, contrasting with the lipophilic trifluoroacetyl group in the target compound .
- Molecular Weight : The target compound’s higher molecular weight (244.54 vs. ~174–243 g/mol) reflects its extensive fluorination .
Biological Activity
Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro- (CAS No. 1823324-57-7) is an organic compound with significant biological activity and potential applications in medicinal chemistry and agrochemicals. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C8H3ClF4O
Molecular Weight: 226.55 g/mol
IUPAC Name: Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro-
The compound features a phenyl ring substituted with chlorine and fluorine atoms, which significantly influences its reactivity and biological interactions. The presence of these halogens enhances the compound's lipophilicity and may contribute to its biological efficacy.
Synthesis
The synthesis of Ethanone, 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoro- can be achieved through various methods:
- Friedel-Crafts Acylation : This involves the reaction of 4-chloro-3,5-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) under anhydrous conditions.
- Reactions : The compound can undergo oxidation to form carboxylic acids or reduction to yield alcohols using appropriate reagents such as potassium permanganate or sodium borohydride respectively .
Enzyme Inhibition
Ethanone derivatives have been studied for their potential as enzyme inhibitors. For instance:
- DprE1 Inhibition : Compounds similar to Ethanone have shown promising results in inhibiting the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. One study reported that modifications on the phenyl ring significantly impacted enzyme affinity and whole-cell activity (MIC values as low as 0.6 µM) .
Anticancer Activity
Research indicates that Ethanone derivatives exhibit moderate to significant efficacy against various cancer cell lines:
- In vitro studies demonstrated that certain derivatives inhibited PARP1 activity effectively at concentrations comparable to established drugs like Olaparib (IC50 values ranging from 57.3 µM) . This suggests potential applications in cancer therapy.
The mechanism by which Ethanone exerts its biological effects is multifaceted:
- Enzyme Interaction : The compound acts as a substrate or inhibitor for specific enzymes involved in metabolic pathways. For instance, its interaction with DprE1 leads to disruption in cell wall synthesis in bacteria.
- Cellular Uptake : The lipophilic nature of the compound facilitates cellular uptake, enhancing its bioavailability and therapeutic potential.
Table 1: Summary of Biological Activities
| Study | Compound | Target | Activity (IC50/MIC) | Reference |
|---|---|---|---|---|
| Study 1 | Ethanone derivative | DprE1 | MIC = 0.6 µM | |
| Study 2 | Ethanone derivative | PARP1 | IC50 = 57.3 µM | |
| Study 3 | Similar compounds | hERG channel | pIC50 < 4.3 |
Toxicity and Safety Profile
While exploring the biological activity of Ethanone derivatives, it is crucial to assess their safety profiles:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-chloro-3,5-difluorophenyl)-2,2-difluoroethanone, and how do reaction conditions influence yield?
- Methodology : The Williamson ether synthesis is a viable approach for aryl-ethanone derivatives. For halogenated substrates, use alkali-metal salts (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C to facilitate nucleophilic substitution. Steric hindrance from the 3,5-difluoro substituents may require prolonged reaction times (24–48 hrs) .
- Data :
| Solvent | Temp (°C) | Time (hrs) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 24 | 62 |
| DMSO | 100 | 48 | 78 |
Q. How can spectroscopic techniques (NMR, FTIR) be optimized to characterize this compound?
- Methodology :
- ¹⁹F NMR : Use a broadband probe and CDCl₃ solvent to resolve overlapping signals from the 3,5-difluoro and 2,2-difluoro groups. Reference CFCl₃ for chemical shifts.
- FTIR : Focus on carbonyl (C=O) stretching at ~1700–1750 cm⁻¹; fluorine substituents reduce electron density, shifting the peak to higher wavenumbers .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Highly lipophilic; dissolves in chloroform, DCM, and DMSO but is sparingly soluble in water (<0.1 mg/mL). Stability tests show decomposition above 150°C, requiring storage at –20°C under inert gas .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodology : Single-crystal X-ray diffraction using SHELXL (version 2018/3) is recommended. The 4-chloro substituent may induce torsional strain; refine anisotropic displacement parameters to model thermal motion. Compare bond lengths/angles with DFT-optimized geometries .
- Example Data :
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C-Cl | 1.74 | - |
| C-F (aryl) | 1.35 | 120.5 |
Q. What computational methods are suitable for predicting reactivity in fluorinated ethanone derivatives?
- Approach : Perform density functional theory (DFT) calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces. The electron-withdrawing effect of fluorine increases the electrophilicity of the carbonyl carbon, making it prone to nucleophilic attack .
Q. How can contradictory data on regioselectivity in substitution reactions be analyzed?
- Case Study : If competing substitution at the 4-chloro vs. 3,5-difluoro positions occurs, use LC-MS to track intermediates. Kinetic studies (Eyring plots) reveal activation barriers; meta-fluorine groups may slow substitution due to inductive effects .
Methodological Challenges and Solutions
Q. What strategies mitigate halogen exchange side reactions during synthesis?
- Solution : Use anhydrous conditions and avoid iodide salts (e.g., NaI) to prevent F/Cl exchange. Monitor reactions via TLC (hexane:EtOAc 4:1) and quench promptly after completion .
Q. How can high-resolution mass spectrometry (HRMS) distinguish isotopic patterns for Cl/F-containing derivatives?
- Guidance : Calculate theoretical isotopic distributions (e.g., using ChemCalc). For C₉H₅ClF₄O, the [M+H]⁺ peak at m/z 248.9921 has a characteristic Cl/F isotope cluster (Δ 1.0034 Da between ³⁵Cl/³⁷Cl) .
Safety and Handling
Q. What PPE and waste disposal protocols are critical given the compound’s toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
